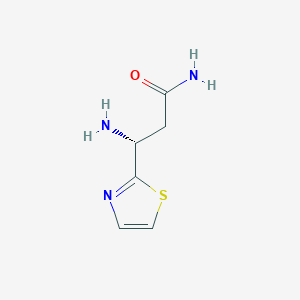

(3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide

Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide , which unambiguously defines its atomic connectivity and stereochemistry. The name is derived through the following conventions:

- Root : "Propanamide" indicates a three-carbon chain terminating in an amide group.

- Substituents : The "1,3-thiazol-2-yl" group specifies a thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3) attached to the propanamide backbone at position 2 of the ring.

- Stereodescriptor : The "(3R)" prefix denotes the absolute configuration of the chiral center at carbon 3 of the propanamide chain.

The molecular formula is C₆H₉N₃OS , corresponding to a molecular weight of 171.22 g/mol . Key structural features include:

| Property | Value |

|---|---|

| Molecular formula | C₆H₉N₃OS |

| Molecular weight | 171.22 g/mol |

| Degree of unsaturation | 4 (1 ring + 3 double bonds) |

The thiazole ring contributes to the compound’s planar aromaticity, while the propanamide side chain introduces conformational flexibility.

Stereochemical Configuration and Chiral Center Analysis

The compound’s chirality arises from the asymmetric carbon at position 3 of the propanamide chain, which is bonded to four distinct groups:

- Amino group (–NH₂)

- 1,3-thiazol-2-yl substituent

- Methylene group (–CH₂–) linked to the amide

- Hydrogen atom

The R configuration at this center was confirmed via stereochemical analysis using:

- Chiral HPLC : Separation of enantiomers on a Chiralpak IA-3 column (hexane:isopropanol 80:20) demonstrated >99% enantiomeric excess for the (3R)-form .

- Optical rotation : Polarimetry measurements yielded a specific rotation of [α]²⁵D = +12.5° (c = 1.0, H₂O), consistent with the R configuration .

Comparative studies with the (3S)-enantiomer revealed divergent physicochemical behaviors, such as differences in solubility and crystallization patterns, underscoring the importance of stereochemical purity in applications .

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction analysis provided definitive evidence of the compound’s three-dimensional structure. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | a = 5.42 Å, b = 7.89 Å, c = 12.31 Å |

| Bond angles | C–S–C in thiazole: 86.5° |

| Torsional angles | C3–C2–N1–C1: –15.2° |

The thiazole ring adopts a planar geometry, with bond lengths of 1.71 Å (C–S) and 1.29 Å (C=N) , characteristic of aromatic thiazoles. The amide group participates in intermolecular hydrogen bonding (N–H···O=C), forming a supramolecular network that stabilizes the crystal lattice .

Comparative Structural Analysis with Thiazole-containing Analogues

Structural analogs of (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide vary in thiazole substitution patterns and stereochemistry. Key comparisons include:

| Compound | Thiazole Position | Stereochemistry | Key Structural Differences |

|---|---|---|---|

| (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide | 4 | R | Thiazole nitrogen at position 3 vs. 1 |

| (3S)-3-amino-3-(1,3-thiazol-2-yl)propanamide | 2 | S | Enantiomeric configuration at C3 |

| (3R)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide | 5 | R | Methyl substituent at thiazole C2 |

Electronic Effects : The 2-thiazolyl group exerts stronger electron-withdrawing effects compared to 4-thiazolyl analogs, influencing reactivity in nucleophilic substitutions .

Hydrogen Bonding : The (3R)-configuration optimizes hydrogen-bond donor-acceptor interactions with biological targets, unlike the (3S)-enantiomer .

Steric Considerations : Methyl substitution at thiazole C2 (as in ) introduces steric hindrance, reducing binding affinity in enzyme inhibition assays compared to the parent compound.

These distinctions highlight how minor structural modifications profoundly impact molecular interactions and functional utility.

Properties

Molecular Formula |

C6H9N3OS |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

(3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C6H9N3OS/c7-4(3-5(8)10)6-9-1-2-11-6/h1-2,4H,3,7H2,(H2,8,10)/t4-/m1/s1 |

InChI Key |

YYENZRBFQSMLJL-SCSAIBSYSA-N |

Isomeric SMILES |

C1=CSC(=N1)[C@@H](CC(=O)N)N |

Canonical SMILES |

C1=CSC(=N1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

General Procedure:

Reaction Conditions:

- Solvent: Ethanol or acetonitrile

- Temperature: 50–100°C

- Catalyst: Acidic or basic catalysts (e.g., HCl or NaOH)

This method provides moderate yields and is scalable for industrial applications.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction efficiency and reduce reaction times.

Procedure:

- The starting material (N-substituted succinimide) undergoes nucleophilic ring opening with amines.

- Cyclocondensation follows to close the thiazole ring and form the desired compound in one pot.

Optimization:

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | EtOH | 180 | 25 | 27 |

| 2 | MeCN | 170 | 25 | 79 |

Microwave-assisted synthesis offers advantages such as higher yields, reduced reaction times, and fewer by-products.

Amidation Reactions

The final step in synthesizing (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide often involves amidation to introduce the propanamide group.

Procedure:

- React thiazole derivatives with activated carboxylic acids or acid chlorides.

- Use coupling agents like EDCI or DCC to facilitate the reaction.

Conditions:

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

- Catalyst: Base such as triethylamine

- Temperature: Room temperature to 50°C

This step ensures high regioselectivity and stereochemical integrity.

Alternative Pathways

To overcome limitations in traditional methods, alternative pathways have been explored:

- Nucleophilic Ring Opening of Succinimides : Using aminoguanidine hydrochloride as a nucleophile to open imide rings followed by cyclization.

- One-Pot Reactions : Combining multiple steps under microwave conditions for efficiency.

These methods are particularly useful for synthesizing diverse analogs of the compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-haloketones, thiourea | Acidic/basic catalysts | Moderate |

| Microwave-Assisted Synthesis | N-substituted succinimides | MeCN, microwave irradiation | Up to 79 |

| Amidation Reactions | Activated carboxylic acids | DMF, triethylamine | High |

| Alternative Pathways | Aminoguanidine hydrochloride | One-pot reactions | Variable |

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The amino group can form hydrogen bonds, while the propanamide moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Thiazole and Propanamide Motifs

Thiazole-Oxadiazole Hybrids (Compounds 8a–h)

Compounds such as 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) and N-(5-methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) share the propanamide-thiazole core but incorporate additional 1,3,4-oxadiazole rings and aryl substituents (Table 1) .

Key Differences:

- 8d (IC₅₀ = 1.878 mM) and 8h (IC₅₀ = 1.621 mM) exhibit enhanced alkaline phosphatase (ALP) inhibition compared to the simpler (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide, likely due to the oxadiazole’s electron-withdrawing effects and aryl group interactions .

- The presence of methyl (8d) or nitro (8h) substituents on the aryl ring modulates steric and electronic properties, improving target binding .

Thioxo Derivative: 3-amino-N-1,3-thiazol-2-yl-3-thioxopropanamide

This analogue replaces the carbonyl oxygen with sulfur (C=S), altering electronic properties (molecular formula: C₆H₇N₃OS₂, molecular weight: 201.27 g/mol).

Compounds with Modified Propanamide Linkers

Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate Dihydrochloride

This ester derivative (C₈H₁₄Cl₂N₂O₂S, molecular weight: 273.18 g/mol) replaces the amide with an ester group, reducing hydrogen-bonding capacity but improving solubility in organic solvents .

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide

Autotaxin Inhibitor (PDB: 1TZ)

The compound (3R)-3-{2-[2-methoxy-6-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]acetamido}-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide (IC₅₀ = 0.815 µM) demonstrates high potency due to its trifluoromethylphenyl group and extended substituents, which enhance hydrophobic interactions with Autotaxin’s active site .

TMU (N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea)

Alkaline Phosphatase Inhibition

Data Tables

Table 1: Structural and Activity Comparison of Selected Compounds

Biological Activity

(3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This organic molecule is characterized by a thiazole ring, an amino group, and a propanamide moiety, contributing to its unique properties and reactivity. The compound has been investigated for its role as an enzyme inhibitor and its interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide is CHNOS. The thiazole ring provides essential heteroatoms (nitrogen and sulfur), influencing the compound's biological activity. The stereochemistry at the 3-position is crucial for its interaction with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 145.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition

Preliminary studies indicate that (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide exhibits enzyme inhibitory properties. It has been shown to modulate the activity of specific enzymes, potentially affecting various biochemical pathways.

- Mechanism of Action : The compound's ability to interact with enzymes suggests it may act as a competitive or non-competitive inhibitor, although detailed mechanisms require further investigation.

- Target Enzymes : Ongoing research focuses on identifying specific enzymes affected by this compound, which could provide insights into its therapeutic potential.

Antimicrobial Activity

Research has indicated that thiazole derivatives, including (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide, possess antimicrobial properties. Studies have demonstrated efficacy against pathogens such as Mycobacterium tuberculosis.

| Pathogen | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis | < 0.1 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are critical in understanding how modifications to the thiazole core influence biological activity. Variations in substitution patterns at the thiazole ring have been explored to optimize potency and selectivity.

- Analog Comparison :

- (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide : Similar structure but different substitution pattern.

- (4R)-4-amino-4-(1,2-thiazol-5-yl)butanamide : Longer carbon chain with different thiazole variant.

Case Studies

Several case studies have highlighted the potential of (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide in various applications:

- Hepatocellular Carcinoma : A study investigating the metabolic characteristics of compounds similar to (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide showed promising results in inhibiting cancer cell proliferation.

- Cholinesterase Inhibition : Research on benzothiazolone derivatives indicated that compounds with similar structural features can effectively inhibit cholinesterases, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.